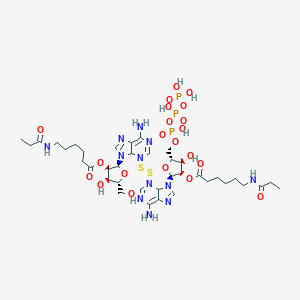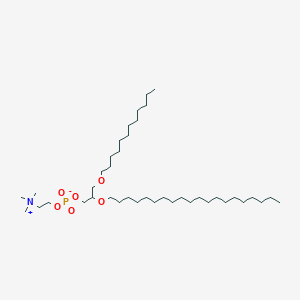
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Overview
Description
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide: is a synthetic peptide compound with the molecular formula C35H45N9O8 and a molecular weight of 719.79 g/mol . This compound is often used in biochemical research due to its specific structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of tyrosine, lysine, and arginine using benzyloxycarbonyl (Cbz) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Cbz groups to yield the desired peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for efficient coupling and deprotection steps .
Chemical Reactions Analysis
Types of Reactions: Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The nitro group on the aniline moiety can be reduced to an amino group.
Substitution: The benzyloxycarbonyl protecting groups can be substituted with other protecting groups or removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: Acidic or basic conditions for deprotection, such as trifluoroacetic acid (TFA) or piperidine.
Major Products Formed:
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Amino derivatives of the nitroaniline moiety.
Substitution: Deprotected peptide or peptides with alternative protecting groups.
Scientific Research Applications
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide has several scientific research applications, including:
Chemistry: Used as a substrate in enzyme kinetics studies to investigate protease activity.
Biology: Employed in cell signaling studies to understand the role of specific peptides in cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting specific enzymes or pathways.
Industry: Utilized in the development of diagnostic assays and biochemical reagents.
Mechanism of Action
The mechanism of action of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide involves its interaction with specific enzymes or receptors. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the nitroaniline moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition. The molecular targets and pathways involved depend on the specific enzyme or receptor being investigated .
Comparison with Similar Compounds
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide: Similar in structure but with different protecting groups or modifications.
Acetyltyrosyl-lysyl-arginine-4-nitroanilide: Similar peptide sequence but with acetyl protection instead of benzyloxycarbonyl.
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-methoxyanilide: Similar structure but with a methoxy group instead of a nitro group on the aniline moiety.
Uniqueness: this compound is unique due to its specific combination of protecting groups and the presence of the nitroaniline moiety, which allows for spectrophotometric detection of enzymatic cleavage. This makes it particularly useful in enzyme kinetics studies and other biochemical assays .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKAYBHOSUTKDL-DTXPUJKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910681 | |
| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-36-1 | |
| Record name | Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108318361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















